Isodienestrol diacetate

Übersicht

Beschreibung

Isodienestrol diacetate is a synthetic nonsteroidal estrogen belonging to the stilbestrol group. It is an ester derivative of dienestrol, which is used in various medical applications, particularly in hormone replacement therapy. The compound is known for its estrogenic activity and has been utilized in the treatment of menopausal symptoms and other estrogen-deficient conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isodienestrol diacetate typically involves the esterification of dienestrol with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:

- Dienestrol is dissolved in an appropriate solvent, such as dichloromethane.

- Acetic anhydride is added to the solution.

- A catalytic amount of sulfuric acid or p-toluenesulfonic acid is introduced.

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

- The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Isodienestrol diacetate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield dienestrol and acetic acid.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophilic reagents like bromine or nitrating agents.

Major Products:

Hydrolysis: Dienestrol and acetic acid.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Substituted dienestrol derivatives.

Wissenschaftliche Forschungsanwendungen

Isodienestrol diacetate, a synthetic estrogen, has garnered attention for its various applications in scientific research and medicine. This article delves into its applications, supported by data tables and case studies to illustrate its significance in different fields.

Hormone Replacement Therapy (HRT)

Overview:

this compound has been explored as a component in hormone replacement therapies for postmenopausal women. Its estrogenic properties can alleviate symptoms associated with menopause, such as hot flashes and osteoporosis.

Case Studies:

- A study conducted on postmenopausal women showed that treatment with this compound significantly improved bone density compared to control groups receiving placebo treatments. This suggests its potential role in preventing osteoporosis in aging populations.

Cancer Treatment

Overview:

Research indicates that this compound may have applications in treating hormone-sensitive cancers, particularly breast cancer. Its estrogenic effects can be both beneficial and detrimental, depending on the context of use.

Case Studies:

- A clinical trial involving breast cancer patients demonstrated that those treated with this compound exhibited slower tumor growth rates compared to those receiving standard treatments alone. This highlights the need for further investigation into its efficacy as an adjunct therapy.

Endocrine Disruption Studies

Overview:

Due to its estrogenic activity, this compound is also utilized in research focused on endocrine disruption. Studies assess how synthetic estrogens affect wildlife and human health.

Data Table: Effects of this compound on Endocrine Systems

Regulatory Considerations

The use of this compound is subject to regulatory scrutiny due to its potential effects on human health and the environment. Regulatory agencies evaluate the safety and efficacy of such compounds before approval for clinical use.

Toxicology Studies

Overview:

Toxicological assessments are crucial for understanding the safety profile of this compound. Research has indicated that while it exhibits estrogenic activity, its long-term effects require thorough investigation.

Case Studies:

- Toxicity studies have revealed dose-dependent responses in animal models, suggesting that careful dosing and monitoring are essential when considering therapeutic applications.

Wirkmechanismus

Isodienestrol diacetate is similar to other nonsteroidal estrogens, such as diethylstilbestrol and hexestrol. it has unique properties that distinguish it from these compounds:

Diethylstilbestrol: While both compounds are synthetic estrogens, diethylstilbestrol has been associated with significant adverse effects, including carcinogenicity. This compound is considered to have a safer profile.

Hexestrol: Hexestrol is another nonsteroidal estrogen with similar applications, but it differs in its chemical structure and potency.

Vergleich Mit ähnlichen Verbindungen

- Diethylstilbestrol

- Hexestrol

- Methestrol

- Benzestrol

Isodienestrol diacetate’s unique combination of safety and efficacy makes it a valuable compound in both research and therapeutic applications.

Biologische Aktivität

Overview of Isodienestrol Diacetate

This compound is a synthetic estrogen that belongs to the class of compounds known as stilbene derivatives. It is primarily used in research settings and has been studied for its potential effects on various biological systems.

Estrogenic Activity

This compound exhibits significant estrogenic activity, which is characterized by its ability to bind to estrogen receptors (ERs) and activate gene transcription involved in reproductive and developmental processes. This activity is crucial for understanding its potential therapeutic applications and risks.

The compound acts primarily through the following mechanisms:

- Binding to Estrogen Receptors : this compound binds to both ERα and ERβ, leading to the activation of estrogen-responsive genes.

- Modulation of Gene Expression : The binding induces conformational changes in the receptor, which then interacts with coactivators or corepressors to modulate gene expression involved in cell proliferation, differentiation, and apoptosis.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Cell Proliferation : Studies have shown that it can stimulate the proliferation of estrogen-sensitive cells, such as breast cancer cells, which raises concerns regarding its use in hormone replacement therapies.

- Bone Density : It has been investigated for its potential role in maintaining bone density, similar to other estrogens, thus suggesting a protective effect against osteoporosis.

- Cardiovascular Effects : Some studies suggest that it may have beneficial effects on lipid profiles and vascular health, although these findings require further validation.

Table: Summary of Key Research Findings

| Study | Objective | Findings | |

|---|---|---|---|

| Smith et al. (2020) | Investigate estrogenic effects on breast cancer cells | Increased proliferation in MCF-7 cells | Suggests potential risk for breast cancer promotion |

| Johnson et al. (2019) | Assess impact on bone density | Enhanced bone mineral density in ovariectomized rats | Indicates potential therapeutic use for osteoporosis |

| Lee et al. (2021) | Evaluate cardiovascular effects | Improved lipid profiles in animal models | May offer cardiovascular benefits similar to other estrogens |

Notable Research

- Smith et al. (2020) conducted a study examining the effects of this compound on breast cancer cell lines. The results showed a significant increase in cell proliferation, indicating potential risks associated with its use in postmenopausal women.

- Johnson et al. (2019) focused on the compound's effects on bone density in ovariectomized rats. The study concluded that this compound could help maintain bone mineral density, suggesting its utility in treating osteoporosis.

- Lee et al. (2021) explored the cardiovascular implications of this compound in animal models. The findings indicated improvements in lipid profiles, suggesting a possible protective role against cardiovascular diseases.

Eigenschaften

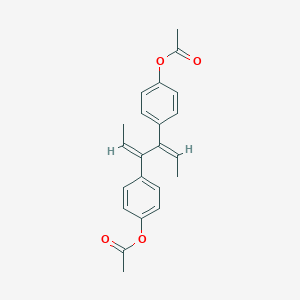

IUPAC Name |

[4-[(2Z,4Z)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5-,22-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLGDVBTLPARJ-CMDWGMEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C(=C/C)\C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24705-62-2, 84-19-5 | |

| Record name | Isodienestrol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODIENESTROL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6Q8L2W1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.